molecular formula C20H26O6 B1236971 Naphtho-18-crown-6

Naphtho-18-crown-6

Cat. No.: B1236971
M. Wt: 362.4 g/mol
InChI Key: RUUJUMFZQDFNRL-UHFFFAOYSA-N
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Description

Naphtho-18-crown-6 is a macrocyclic crown ether derivative incorporating a naphtho group (a fused bicyclic aromatic system) into its 18-membered ring structure. This compound is part of the crown ether family, known for their ability to selectively complex cations via host-guest interactions. The naphtho substituent enhances the lipophilicity of the crown ether, making it particularly effective in nonpolar solvents and solid-state clathrate formations . Structurally, the naphtho group introduces steric and electronic effects that influence cavity geometry and binding thermodynamics. For example, in the tert-butylammonium perchlorate complex of 2,3-naphtho-18-crown-6, X-ray crystallography reveals a "rotator-stator" supramolecular arrangement stabilized by N–H⋯O hydrogen bonds between the ammonium cation and crown ether oxygen atoms .

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

2,5,8,11,14,17-hexaoxatricyclo[16.8.0.020,25]hexacosa-1(26),18,20,22,24-pentaene

InChI

InChI=1S/C20H26O6/c1-2-4-18-16-20-19(15-17(18)3-1)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-20/h1-4,15-16H,5-14H2

InChI Key

RUUJUMFZQDFNRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=CC3=CC=CC=C3C=C2OCCOCCO1

Synonyms

2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-hexaoxanaphtho(2,3-b)cyclooctadecin
2,3-naphtho-18-crown-6

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Aromatic vs. Aliphatic Substituents: Naphtho and dibenzo derivatives exhibit stronger π-π stacking and cation-π interactions compared to aliphatic dicyclohexano-18-crown-6, which prioritizes solubility in nonpolar media .

Ion Selectivity and Binding Thermodynamics

This compound shows distinct ion-binding behavior due to its aromatic substituents:

Compound Preferred Cation Log K (Binding Constant) Solvent Thermodynamic Drivers
This compound NH₄⁺, Rb⁺ ~3.8 (NH₄⁺ in MeOH) Methanol Hydrogen bonding; cation-π interactions
Dibenzo-18-crown-6 K⁺, Cs⁺ ~4.2 (K⁺ in H₂O) Water Intramolecular H-bond stabilization
18-Crown-6 K⁺ ~6.1 (K⁺ in H₂O) Water Optimal cavity-cation size match

Findings :

  • The naphtho group’s bulkiness reduces K⁺ selectivity compared to 18-crown-6 but enhances affinity for larger ions like Rb⁺ and organic ammonium cations (e.g., tert-butylammonium) .
  • Dibenzo-18-crown-6 retains high K⁺ selectivity in aqueous media due to its planar structure, whereas this compound performs better in organic solvents .

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